molecular formula C9H14N4O B2401985 N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide CAS No. 2094620-18-3

N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide

Cat. No.: B2401985
CAS No.: 2094620-18-3
M. Wt: 194.238
InChI Key: JCFRTMDTUCTFEB-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide typically involves a [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions (CuAAC reaction). The reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts such as copper(I) oxide (Cu2O) in the absence of ligands . The reaction proceeds efficiently at room temperature, yielding the desired triazole derivative.

Industrial Production Methods

For large-scale production, the process can be optimized by using cost-effective catalysts and solvents. For instance, replacing expensive catalysts with copper(I) oxide and using acetonitrile as the solvent can significantly reduce production costs . The product can be isolated by crystallization from the reaction mixture, followed by filtration.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure with similar biological activities.

    1,2,4-Triazole: Another triazole isomer with distinct properties and applications.

    Fluconazole: A triazole-based antifungal drug.

Uniqueness

N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-methyltriazol-4-yl)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-3-9(14)10-6-4-5-8-7-11-13(2)12-8/h3,7H,1,4-6H2,2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFRTMDTUCTFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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